molecular formula C15H19NO3 B1469779 Tert-butyl 1-benzoylazetidine-3-carboxylate CAS No. 1432680-79-9

Tert-butyl 1-benzoylazetidine-3-carboxylate

Cat. No. B1469779
CAS RN: 1432680-79-9
M. Wt: 261.32 g/mol
InChI Key: CITTWOAVEGMFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-benzoylazetidine-3-carboxylate, also known as TBBC, is an organic compound that has been used in a variety of scientific applications. It is a colorless oil that is soluble in organic solvents and has a melting point of 55-56°C. TBBC is a versatile compound with a wide range of applications in synthesis, medicinal chemistry, and biochemistry. It is a useful reagent for the synthesis of heterocyclic compounds and has been used in the synthesis of a variety of biologically active compounds. TBBC has also been used to synthesize drug intermediates, peptides, and other compounds that are important for medicinal chemistry research.

Scientific Research Applications

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, closely related to tert-butyl 1-benzoylazetidine-3-carboxylate, serve as versatile reagents in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring under mild conditions. This reactivity pattern facilitates the synthesis of azocarboxamides and the introduction of various functional groups via radical pathways, including oxygenation and halogenation, underscoring the compound's utility in constructing complex organic frameworks (Jasch, Höfling, & Heinrich, 2012).

Chiral Auxiliary and Building Block Applications

Another notable application is its use as a chiral auxiliary and building block in peptide synthesis. The enantiomers of related compounds have been utilized in dipeptide synthesis, demonstrating the compound's role in facilitating the preparation of enantiomerically pure substances. This aspect is crucial for the synthesis of bioactive compounds, showcasing its potential in medicinal chemistry (Studer, Hintermann, & Seebach, 1995).

Kinetic Resolution of Racemic Carboxylic Acids

The compound has also been explored in the kinetic resolution of racemic carboxylic acids, a process critical for obtaining enantiomerically pure compounds from racemic mixtures. This application further attests to its value in synthetic organic chemistry, particularly in the context of asymmetric synthesis (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Aerobic Oxidation Catalyst

Additionally, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a compound with structural similarities, acts as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols. This catalytic activity underscores the compound's potential in green chemistry applications, where selective oxidation processes are crucial (Shen, Kartika, Tan, Webster, & Narasaka, 2012).

Intermediate for Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, illustrates the compound's significance in drug development. The described synthetic route provides a high-yield method for producing this intermediate, highlighting its importance in pharmaceutical research (Zhang, Ye, Xu, & Xu, 2018).

properties

IUPAC Name

tert-butyl 1-benzoylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)12-9-16(10-12)13(17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITTWOAVEGMFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-benzoylazetidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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